3-Aminopirazina-2-carboxilato de metilo

Descripción general

Descripción

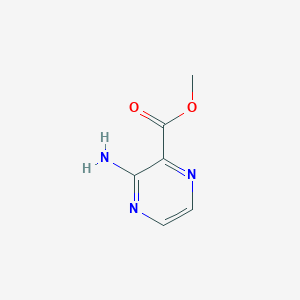

El 3-Aminopirazina-2-carboxilato de metilo es un compuesto orgánico perteneciente a la familia de la pirazina. Se caracteriza por un anillo de pirazina sustituido con un grupo amino en la posición 3 y un grupo metoxicarbonilo en la posición 2. Este compuesto es notable por sus aplicaciones en varios campos, incluidos los farmacéuticos, los agroquímicos y la ciencia de materiales.

Aplicaciones Científicas De Investigación

El 3-Aminopirazina-2-carboxilato de metilo tiene una amplia gama de aplicaciones en la investigación científica:

Química: se utiliza como un bloque de construcción en la síntesis de moléculas más complejas.

Biología: investigado por su potencial como compuesto bioactivo con propiedades antimicrobianas y anticancerígenas.

Medicina: explorado como un intermedio en la síntesis de agentes farmacéuticos.

Industria: Utilizado en la producción de agroquímicos y tintes.

Mecanismo De Acción

El mecanismo por el cual el 3-Aminopirazina-2-carboxilato de metilo ejerce sus efectos depende de su aplicación específica. En sistemas biológicos, puede interactuar con enzimas o receptores, modulando su actividad. Por ejemplo, su actividad antimicrobiana podría implicar la inhibición de enzimas bacterianas, interrumpiendo las vías metabólicas esenciales.

Análisis Bioquímico

Cellular Effects

Its influence on cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism, remains to be fully elucidated .

Molecular Mechanism

It is not clear how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is lacking .

Dosage Effects in Animal Models

Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is lacking .

Metabolic Pathways

Information on any effects on metabolic flux or metabolite levels is lacking .

Transport and Distribution

Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is lacking .

Subcellular Localization

Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is lacking .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El 3-Aminopirazina-2-carboxilato de metilo puede sintetizarse mediante varios métodos. Un enfoque común implica la esterificación del ácido 3-aminopirazina-2-carboxílico. La reacción típicamente involucra:

Reactivos: ácido 3-aminopirazina-2-carboxílico y metanol.

Catalizador: ácido sulfúrico concentrado.

Condiciones: la mezcla se refluye durante varias horas, seguido de neutralización con una base como bicarbonato de sodio.

Purificación: El producto se extrae utilizando un solvente orgánico como diclorometano y se purifica por recristalización.

Métodos de producción industrial

A escala industrial, la síntesis del this compound a menudo involucra procesos de flujo continuo para mejorar la eficiencia y el rendimiento. El uso de reactores automatizados y condiciones de reacción optimizadas garantiza una calidad y escalabilidad consistentes.

Análisis De Reacciones Químicas

Tipos de reacciones

El 3-Aminopirazina-2-carboxilato de metilo experimenta diversas reacciones químicas, que incluyen:

Oxidación: el grupo amino se puede oxidar para formar derivados nitro.

Reducción: el grupo éster se puede reducir al alcohol correspondiente.

Sustitución: el grupo amino puede participar en reacciones de sustitución nucleofílica, formando derivados con diferentes grupos funcionales.

Reactivos y condiciones comunes

Oxidación: reactivos como permanganato de potasio o peróxido de hidrógeno en condiciones ácidas.

Reducción: hidrogenación catalítica utilizando paladio sobre carbono.

Sustitución: reactivos como haluros de alquilo o cloruros de acilo en presencia de una base como trietilamina.

Productos principales

Oxidación: derivados de nitro-pirazina.

Reducción: 3-hidroxipirazina-2-carboxilato.

Sustitución: varios derivados de pirazina N-sustituidos.

Comparación Con Compuestos Similares

Compuestos similares

- 3-Amino-5-cloropirazina-2-carboxilato de metilo

- 3-Amino-6-bromopirazina-2-carboxilato de metilo

- 3-Amino-2-piridinocarboxilato de metilo

Singularidad

El 3-Aminopirazina-2-carboxilato de metilo es único debido a su patrón de sustitución específico en el anillo de pirazina, que imparte propiedades químicas y biológicas distintas. En comparación con sus análogos, puede exhibir diferentes perfiles de reactividad y bioactividad, lo que lo hace valioso para aplicaciones específicas en el desarrollo de fármacos y la ciencia de materiales .

Actividad Biológica

Methyl 3-aminopyrazine-2-carboxylate (MAPC) is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial properties. This article delves into the biological activity of MAPC, focusing on its efficacy against various pathogens, structure-activity relationships, and cytotoxicity profiles.

Chemical Structure and Properties

Methyl 3-aminopyrazine-2-carboxylate is characterized by a pyrazine ring substituted with an amino group and a carboxylate moiety. The general structure can be represented as follows:

This structure allows for various interactions with biological targets, which are crucial for its antimicrobial activity.

Antimycobacterial Activity

Research indicates that derivatives of 3-aminopyrazine-2-carboxamide, including MAPC, exhibit significant antimycobacterial activity. In vitro studies have shown that these compounds are particularly effective against Mycobacterium tuberculosis (Mtb) and other mycobacterial strains. For instance, one study reported minimum inhibitory concentrations (MICs) for various derivatives ranging from 1.95 to 31.25 µg/mL against Mtb strains, demonstrating the potential of MAPC as a lead compound for developing new antimycobacterial agents .

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| MAPC | TBD | Mycobacterium tuberculosis |

| 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | 12.5 | Mycobacterium tuberculosis H37Rv |

| 3-(benzamido)pyrazine-2-carboxamide | 1.95 - 31.25 | Mycobacterium kansasii |

Antibacterial and Antifungal Activity

While MAPC shows promising antimycobacterial properties, its antibacterial and antifungal activities are comparatively limited. Studies have noted minimal effectiveness against a range of pathogenic bacteria and fungi . The focus has primarily been on enhancing the antimycobacterial efficacy through structural modifications.

Structure-Activity Relationships (SAR)

The biological activity of MAPC can be influenced significantly by its structural features. Modifications at various positions on the pyrazine ring and carboxamide moiety have been explored to optimize activity:

- Substituents on the Pyrazine Ring : Compounds with larger halogen or alkyl groups at position C-4 of the benzene ring exhibited enhanced antimycobacterial activity.

- Carboxamide Variants : Unsubstituted carboxamide at C-2 combined with specific substitutions at C-3 resulted in higher activity against Mtb .

Cytotoxicity Profile

The safety profile of MAPC has been evaluated using human hepatocellular carcinoma cells (HepG2). Most derivatives demonstrated low cytotoxicity, suggesting a favorable therapeutic index for further development as an antimicrobial agent . For instance:

| Compound | Cytotoxicity (IC50 µM) | Selectivity Index |

|---|---|---|

| MAPC | TBD | TBD |

| 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | >750 | >60 |

Case Studies and Research Findings

Several studies have focused on the biological evaluation of MAPC and its derivatives:

- Study on Antimycobacterial Activity : A study highlighted that certain derivatives maintained their activity against multidrug-resistant strains of Mtb, indicating a unique mechanism distinct from traditional antitubercular agents .

- Cytotoxicity Assessment : Another research effort evaluated the cytotoxic effects of MAPC derivatives on HepG2 cells, confirming their non-toxic nature at therapeutic concentrations .

Propiedades

IUPAC Name |

methyl 3-aminopyrazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c1-11-6(10)4-5(7)9-3-2-8-4/h2-3H,1H3,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INCSQLZZXBPATR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=CN=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10167496 | |

| Record name | Methyl 3-aminopyrazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16298-03-6 | |

| Record name | 2-Pyrazinecarboxylic acid, 3-amino-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16298-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-aminopyrazinecarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016298036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16298-03-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123649 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 3-aminopyrazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-aminopyrazinecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.700 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 3-AMINOPYRAZINECARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2B97688ND | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.